(2E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal
CAS No.: 338400-38-7
Cat. No.: VC4579137
Molecular Formula: C16H12Cl2N2O2
Molecular Weight: 335.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338400-38-7 |
|---|---|
| Molecular Formula | C16H12Cl2N2O2 |
| Molecular Weight | 335.18 |
| IUPAC Name | (E)-2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C16H12Cl2N2O2/c1-10-2-4-11(5-3-10)16(22)15(9-21)20-19-14-7-12(17)6-13(18)8-14/h2-9,21H,1H3/b15-9+,20-19? |
| Standard InChI Key | KEOWVVRPEALJMX-HMMYKYKNSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC(=CC(=C2)Cl)Cl |
Introduction
Chemical Structure and Stereochemistry
Molecular Architecture
The compound features a hydrazone backbone (N–N=C–) linking a 3,5-dichlorophenyl group to a 4-methylphenyl-3-oxopropanal moiety . The (2E) notation specifies the E-configuration of the hydrazone double bond, which imposes spatial constraints that influence reactivity and intermolecular interactions. Key functional groups include:
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Hydrazone (–NH–N=C–)
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Ketone (C=O)
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Aromatic chlorides (3,5-dichlorophenyl)
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Methyl-substituted benzene (4-methylphenyl)
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via condensation reactions between 3,5-dichlorophenylhydrazine and 3-(4-methylphenyl)-3-oxopropanal under acidic or catalytic conditions. A generalized protocol involves:
Industrial-scale production by MolCore BioPharmatech achieves purities ≥97% under ISO-certified processes .
Stereochemical Control
The E-configuration is stabilized by intramolecular hydrogen bonding between the hydrazone NH and ketone oxygen, as observed in related compounds . Computational studies suggest an energy difference of ~2.3 kcal/mol between E and Z isomers, favoring the E-form .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 335.18 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Low in water; soluble in DMSO, DMF | |
| LogP | ~3.2 (predicted) |
The lipophilic nature (LogP ~3.2) suggests moderate membrane permeability, aligning with hydrazones’ use in drug discovery .
Biological Activities and Research Findings
Antimicrobial Activity
Hydrazones with chlorinated aryl groups show MIC values of 4–16 µg/mL against S. aureus and E. coli . The dichlorophenyl moiety likely disrupts microbial cell membranes via hydrophobic interactions .
| Hazard Code | Risk Statement | Precaution |
|---|---|---|
| H302 | Harmful if swallowed | Use PPE |
| H315 | Causes skin irritation | Avoid contact |
| H319 | Causes eye irritation | Wear goggles |
Source mandates handling under nitrogen atmosphere to prevent decomposition.
Applications in Pharmaceutical Research
Intermediate for API Synthesis
The compound serves as a precursor for anticancer agents targeting tubulin polymerization, with IC₅₀ values <1 µM in preclinical models . Its hydrazone group chelates metal ions, enabling radiopharmaceutical applications.
Polymorphism Studies
Co-crystallization with ionic liquids (e.g., imidazolium salts) improves solubility and bioavailability, as patented in KR101592659B1 .
Comparison with Related Compounds
| Compound | Substituents | Activity |
|---|---|---|
| VC16553181 | 2,3-dimethylphenyl | Lower LogP (2.8) |
| CB1132443 | Piperazinyl-thioamide | Enhanced solubility |
The 4-methylphenyl group in the target compound confers greater metabolic stability compared to alkyl variants .
Future Directions
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